molecular formula C18H13ClF3N3 B2983553 N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline CAS No. 320422-71-7

N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline

Cat. No. B2983553
M. Wt: 363.77
InChI Key: LRDXVTRKTAHMNB-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C18H13ClF3N3 and its molecular weight is 363.77. The purity is usually 95%.
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Scientific Research Applications

Electroluminescence and Photophysics

Compounds with structures similar to N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline have been explored for their electroluminescence and photophysical properties. For instance, research on tetradentate bis-cyclometalated platinum(II) complexes, including analogs with pyrazolyl rings, has demonstrated potential applications in organic light-emitting diodes (OLEDs). These complexes show significant emission quantum yields and cover a broad emission spectrum, making them suitable for light-emitting applications (Vezzu et al., 2010).

Antimicrobial Activity

Several studies have focused on the synthesis of compounds bearing the pyrazole moiety for antimicrobial activity. A study synthesized Schiff’s base, azetidinones, and thiazolidinones derivatives, demonstrating that many of these compounds exhibit good to excellent antibacterial activity. This suggests that derivatives of the given compound might also find relevance in developing new antimicrobial agents (Mistry et al., 2016).

Optical Properties and Material Science

Azo-based phenylthiophene Schiff bases, which share structural characteristics with the given compound, have been synthesized and analyzed for their optical properties. Such studies highlight the potential of similar compounds in creating donor-acceptor systems for optoelectronic applications. The detailed analysis of their crystal structures and optical band gaps points toward their utility in materials science, especially in photovoltaics and light-emitting materials (Shili et al., 2020).

Catalysis and Synthetic Chemistry

Compounds with pyrazole and aniline components have been explored for their catalytic properties, particularly in hydroamination and hydroarylation reactions. Research in this domain indicates that such compounds can be part of catalytic systems, potentially enhancing the efficiency and selectivity of synthetic routes in organic chemistry (Uchimaru, 1999).

properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3/c1-25-17(19)15(16(24-25)12-6-3-2-4-7-12)11-23-14-9-5-8-13(10-14)18(20,21)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDXVTRKTAHMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline

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